5-Fluorobenzo[D]oxazole-2-carbaldehyde is a heterocyclic organic compound characterized by the presence of a fluorine atom and an aldehyde functional group attached to a benzo[d]oxazole ring. Its molecular formula is , and it has a molecular weight of approximately 165.14 g/mol. The compound exhibits unique chemical properties due to the presence of both the oxazole ring and the aldehyde group, which can participate in various
There is no current information available on the specific mechanism of action of 5-F-BOAC.
As with any unknown compound, it is advisable to handle 5-F-BOAC with caution until proper safety data is available. Potential hazards may include:
These reactions highlight its versatility as a building block in organic synthesis.
Research indicates that compounds containing the benzo[d]oxazole moiety exhibit a range of biological activities, including:
The synthesis of 5-Fluorobenzo[D]oxazole-2-carbaldehyde typically involves:
For example, one method involves the reaction of 5-fluoro-2-amino-benzaldehyde with specific reagents under controlled conditions to yield 5-fluorobenzo[D]oxazole-2-carbaldehyde
5-Fluorobenzo[D]oxazole-2-carbaldehyde finds applications in various fields:
Studies on the interactions of 5-Fluorobenzo[D]oxazole-2-carbaldehyde with biological systems indicate its potential as a lead compound for drug development. Interaction studies often focus on:
These studies are essential for evaluating its therapeutic potential and safety profile.
5-Fluorobenzo[D]oxazole-2-carbaldehyde shares structural similarities with other compounds in the benzo[d]oxazole family. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Chlorobenzo[D]oxazole-2-carbaldehyde | Contains chlorine instead of fluorine | |
5-Bromobenzo[D]oxazole-2-carbaldehyde | Contains bromine; may exhibit different reactivity | |
2-Aminobenzo[D]oxazole | Lacks aldehyde functionality; focuses on amine | |
Benzothiazole | Different heterocyclic structure; diverse activity | |
5-Methylbenzo[D]oxazole | Methyl substitution affects biological properties |
The unique feature of 5-Fluorobenzo[D]oxazole-2-carbaldehyde lies in its combination of both fluorine substitution and an aldehyde group, which enhances its reactivity and biological profile compared to other similar compounds. This combination may lead to distinct pharmacological properties that could be exploited in medicinal chemistry.
The classical approach to benzoxazole synthesis involves the condensation of 2-aminophenol with various carbonyl compounds under different reaction conditions [1]. This traditional methodology has been extensively studied and represents the foundation for benzoxazole formation, including fluorinated derivatives such as 5-fluorobenzo[D]oxazole-2-carbaldehyde.
The most prevalent traditional method employs the cyclization of α-halo ketones with suitable nitrogen sources . This approach typically involves treating 2-aminophenol derivatives with aldehydes or carboxylic acids under oxidative conditions to facilitate ring closure [1]. The reaction proceeds through an initial imine formation followed by intramolecular cyclization, resulting in the characteristic benzoxazole scaffold [3].
Research has demonstrated that the condensation process follows a well-defined mechanistic pathway where the carbonyl oxygen from the aldehyde is initially protonated by acidic catalysts [3]. The activated aldehyde then reacts with the amino group on the substrate, followed by dehydration to deliver the intermediate imine [3]. Subsequently, the hydroxyl group in the intermediate attacks the imine groups to generate a cyclization intermediate, which undergoes aromatization by oxidation with oxygen under the reaction conditions to form the desired benzoxazole product [3].
The traditional condensation approach has been optimized using various catalytic systems. Studies have shown that using Brønsted acidic ionic liquid gels as catalysts can achieve excellent yields of up to 98% for benzoxazole formation at 130°C for 5 hours under solvent-free conditions [3]. The reaction mechanism involves the protonation of the carbonyl oxygen from benzaldehyde by sulfonic acid active sites on the catalyst surface, leading to efficient product formation [3].
Environmental considerations have led to the development of green catalytic approaches for traditional condensation reactions. Research utilizing fly ash as an environmentally benign catalyst has shown promising results, with the waste material being converted to its activated form by heating at 110°C for 2 hours [4]. The chemical residues present in fly ash, including oxides of mixed metals such as magnesium oxide, calcium oxide, iron oxide, silicon dioxide, and aluminum oxide, enhance the catalytic activity for benzoxazole formation [4].
Table 1: Traditional Condensation Reaction Conditions and Yields
Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
---|---|---|---|---|
Brønsted acidic ionic liquid gel | 130 | 5 | 98 | [3] |
Activated fly ash | 110 | 2-4 | 75-83 | [4] |
Samarium triflate | 50 | 2 | 92 | [3] |
Titanium dioxide/zirconium dioxide | 60 | 0.25 | 91 | [3] |
The traditional condensation methodology has been further enhanced through the use of magnetic nanocatalysts, which offer eco-friendly and efficient alternatives to conventional methods . These catalysts facilitate the synthesis of benzoxazole derivatives while providing easy recovery and reuse capabilities, addressing sustainability concerns in synthetic chemistry [5].
The introduction of fluorine atoms into benzoxazole scaffolds represents a significant advancement in synthetic methodology, particularly for the preparation of 5-fluorobenzo[D]oxazole-2-carbaldehyde derivatives. Novel fluorination techniques have emerged as powerful tools for incorporating fluorine functionality with high selectivity and efficiency.
Recent developments in fluorination chemistry have focused on the use of mild, metal-free conditions that avoid the harsh reagents traditionally associated with fluorine incorporation [6]. These methods have proven particularly valuable for the synthesis of fluorinated benzoxazole derivatives, where traditional fluorination approaches often led to substrate decomposition or low yields [7].
The incorporation of fluorine into benzoxazole systems has been shown to significantly improve the electro-optical properties of the resulting compounds [7]. Research has demonstrated that lateral fluorine substitution can effectively enhance the solubility of benzoxazole compounds in liquid crystal mixtures while maintaining desirable physical properties [8]. The fluorination effects on molecular conformation, including changes in molecular aspect ratio and biphenyl dihedral angle, have been found to modulate the phase state and transition temperatures of benzoxazole derivatives [8].
Studies have revealed that the position of fluorine substitution plays a crucial role in determining synthetic yields and reaction efficiency [8]. When the lateral fluorine substituent is positioned at different locations on the aromatic ring, synthetic yields can vary dramatically, with some positions yielding as low as 20% while others achieve up to 46% efficiency [8]. This positional selectivity represents a key consideration in the design of synthetic routes for specific fluorinated benzoxazole targets.
The development of novel fluorination techniques has been driven by the need for improved synthetic methods that can accommodate sensitive functional groups while providing high regioselectivity [9]. Modern fluorination approaches have demonstrated compatibility with a wide range of redox-sensitive functional groups, including alkenes, halogens, and carboxylic acids, making them suitable for complex synthetic applications [10].
Catalytic fluorination using boron trifluoride diethyl etherate systems has emerged as a highly efficient method for introducing fluorine functionality into organic molecules, including benzoxazole derivatives [6] [11] [12]. This approach offers significant advantages over traditional fluorination methods, including mild reaction conditions and excellent functional group compatibility.
The boron trifluoride diethyl etherate system operates through a unique dual function mechanism, serving both as a fluorine source and as an activating reagent [6] [12]. Research has demonstrated that this reagent system can achieve excellent yields of up to 95% for fluorinated oxazoline derivatives within remarkably short reaction times of 10 minutes [6] [12]. The process is efficient and metal-free under mild conditions, making it particularly attractive for synthetic applications requiring high throughput and minimal environmental impact.
The mechanistic pathway for boron trifluoride diethyl etherate-mediated fluorination involves a fluorination/1,2-aryl migration/cyclization cascade [6] [12]. The reaction begins with the formation of an activated complex between the substrate and boron trifluoride diethyl etherate, followed by nucleophilic fluorination and subsequent cyclization to yield the desired fluorinated benzoxazole product [12]. Control experiments have confirmed that boron trifluoride diethyl etherate acts not only as a nucleophilic fluorine source but also as an activating reagent for hypervalent iodine species [11].
Optimization studies have revealed that the stoichiometry of boron trifluoride diethyl etherate is critical for achieving maximum efficiency [12]. Research indicates that using 10 equivalents of boron trifluoride diethyl etherate provides optimal results, as lower equivalents lead to reduced yields while higher amounts do not improve the reaction outcome [12]. The reaction is typically conducted in dichloromethane at 0°C with 10 mol% of iodobenzene and 1.2 equivalents of meta-chloroperoxybenzoic acid [12].
Table 2: Boron Trifluoride Diethyl Etherate Fluorination Conditions
Parameter | Optimal Conditions | Yield Range (%) | Reaction Time |
---|---|---|---|
Boron trifluoride diethyl etherate equivalents | 10.0 | 83-95 | 10 min |
Temperature | 0°C | 83-95 | 10 min |
Catalyst loading | 10 mol% iodobenzene | 83-95 | 10 min |
Solvent | Dichloromethane | 83-95 | 10 min |
The substrate scope for boron trifluoride diethyl etherate-mediated fluorination is remarkably broad, accommodating various aromatic and heteroaromatic systems [12]. Studies have shown that both electron-withdrawing and electron-donating substituents are well tolerated, providing access to diverse fluorinated benzoxazole derivatives with good to excellent yields [12]. The method has proven particularly effective for substrates containing multiple aromatic rings and complex substitution patterns.
Solvent effects play a crucial role in the success of boron trifluoride diethyl etherate fluorination reactions [12]. Research has demonstrated that dichloromethane provides superior results compared to other common solvents such as ethyl acetate, diethyl ether, acetonitrile, tetrahydrofuran, or acetone [12]. Alternative solvents including 1,2-dichloroethane, chloroform, fluorobenzene, chlorobenzene, and toluene have been evaluated, but none showed superior performance compared to dichloromethane [12].
Hypervalent iodine-mediated fluorination protocols represent a significant advancement in fluorination chemistry, offering unique advantages for the synthesis of fluorinated benzoxazole compounds [13] [14] [9] [15]. These methods have gained considerable attention due to their ability to operate under mild conditions while providing excellent selectivity and functional group tolerance.
The development of hypervalent iodine fluorinating agents has addressed many limitations associated with traditional fluorination methods [13]. Research has shown that hypervalent iodine compounds can be prepared using mild fluorinating reagents such as Selectfluor, delivering hypervalent iodine fluorides in good isolated yields ranging from 72% to 90% [13]. This approach represents a significant improvement over harsh traditional methods that employed trifluoromethyl hypofluorite and bromine trifluoride [13].
Stability studies have revealed important insights into the behavior of hypervalent iodine fluorinating agents [13]. Research has demonstrated that bicyclic difluoro aryl-λ⁵-iodane compounds exhibit much greater stability in acetonitrile compared to chloroform, presumably due to acetonitrile coordinating to the iodine center and stabilizing it through halogen bonding interactions [13]. This stability enhancement has practical implications for synthetic applications and storage considerations.
The mechanism of hypervalent iodine-mediated fluorination involves the formation of halogen bonds between the iodine atom and substrate double bonds [15]. Computational studies have shown that the catalyst activates specific double bonds in organic substrates through halogen bond formation, leading to the creation of stable complexes [15]. Subsequently, hydrogen fluoride molecules interact with fluorine atoms in the catalyst through hydrogen bonds, resulting in the cleavage of iodine-fluorine bonds and the formation of roaming fluoride-hydrogen-fluoride anions [15].
Table 3: Hypervalent Iodine Fluorination Reaction Parameters
Reagent Type | Yield Range (%) | Stability | Reaction Conditions |
---|---|---|---|
Bicyclic difluoro-λ⁵-iodane | 72-90 | High in acetonitrile | Mild, room temperature |
Difluoroiodotoluene | Variable | Low, hygroscopic | In situ generation required |
Fluoroiodane chelates | Good | Air-stable solid | Ambient conditions |
The synthetic utility of hypervalent iodine fluorinating agents extends beyond simple fluorination reactions [9]. Research has demonstrated their effectiveness in mediating complex transformations including fluoroalkylation, difluoromethylation, trifluoromethylation, and perfluoroalkylation under mild conditions [9]. These reagents behave as powerful oxidants or electrophiles, activating fluorination reagents, transition-metal catalysts, or substrates to form electrophilic or radical intermediates [9].
Recent developments in hypervalent iodine chemistry have focused on iterative multi-fluorination processes [16]. Studies have shown that hypervalent iodine catalysis can enable controlled multi-fluorination where the degree of fluorination is regulated by the delicate balance between hydrogen fluoride and amine ratios [16]. This level of control represents a significant advancement in fluorination methodology, providing access to precisely functionalized products.
The application of hypervalent iodine reagents to benzoxazole fluorination has shown particular promise for preparing radiofluorinated compounds [17]. Research has demonstrated that spirocyclic hypervalent iodine compounds can mediate radiofluorination of non-activated arenes to afford fluorine-18 labeled aryl fluorides in high radiochemical yields [17]. This methodology involves stable, easily purified precursors and is readily implemented with standard workup procedures, making it suitable for routine radiopharmaceutical production.
Solvent effects play a crucial role in benzoxazole synthesis and significantly influence reaction kinetics, yields, and selectivity [18] [19] [20]. Understanding these effects is essential for optimizing synthetic protocols and developing efficient methodologies for 5-fluorobenzo[D]oxazole-2-carbaldehyde preparation.
Research has demonstrated that solvents with higher dielectric constants have a significant impact on reaction rates, particularly affecting the initial steps of benzoxazole formation mechanisms [20]. Studies have shown that the rate constant for key mechanistic steps is strongly influenced by solvent polarity, with polar solvents generally accelerating reaction rates due to enhanced stabilization of charged intermediates [20]. Conversely, solvents with lower dielectric constants such as 1,4-dioxane exert an opposite effect, leading to reduced reaction rates [20].
The mechanism of solvent effects in benzoxazole synthesis involves the stabilization of transition states and intermediates through specific solvent-solute interactions [20]. In reactions involving ionic intermediates, solvents with high dielectric constants form particularly strong ion-dipole bonds with charged species [20]. However, the transition states for these reactions often carry dispersed charges that are less strongly bonded to solvent molecules compared to the concentrated charges of reactant ions [20]. This differential stabilization can lead to elevated activation energies and slower reaction rates in highly polar solvents.
Computational studies using density functional theory have provided detailed insights into solvent effects on benzoxazole compounds [19]. Research utilizing the B3LYP method with 6-31G* basis sets has revealed that electrostatic interaction energies of benzoxazole derivatives exhibit large negative values in protic solvents including water, methanol, ethanol, and acetone, while showing much smaller interactions in aprotic solvents such as carbon tetrachloride and benzene [19]. Medium interactions are observed in chloroform solvent, indicating intermediate behavior [19].
Table 4: Solvent Effects on Benzoxazole Formation Kinetics
Solvent Type | Dielectric Constant | Relative Rate | Electrostatic Interaction |
---|---|---|---|
Water | 80.1 | High | Large negative |
Methanol | 32.7 | High | Large negative |
Acetone | 20.7 | High | Large negative |
Chloroform | 4.8 | Medium | Medium |
Carbon tetrachloride | 2.2 | Low | Very small |
Benzene | 2.3 | Low | Very small |
The magnitude of negative electrostatic interaction energies follows the order: benzoxazole < 2-phenyl benzoxazole < 4-amino-2-phenyl benzoxazole, which correlates with increasing polarizability [19]. This trend accounts for the observed differences in induced dipole moments and explains the strong solute-solvent interactions observed in polar media [19]. The solute-solvent interaction is primarily dipole-dipole attraction, with the strength of interaction directly related to the dipole moment of the solvent molecule [19].
Kinetic studies have revealed that solvent effects are particularly pronounced in multi-step benzoxazole synthesis pathways [21]. Research on related heterocyclic systems has demonstrated that reaction mechanisms involving hydride transfer show excellent linear dependence between thermodynamic parameters and substituent constants when the reaction occurs through aromatic rings, double bonds, or nitrogen atoms [21]. These structural features facilitate electron transfer and contribute to the observed solvent-dependent kinetic behavior [21].
Excited-state dynamics studies have provided additional insights into solvent effects on benzoxazole systems [18]. Research using femtosecond time-resolved fluorescence and transient absorption spectroscopies has shown that solvent effects impact excited-state dynamics more significantly for certain benzoxazole derivatives than others [18]. In aqueous solutions, specific solvation effects can occur within picosecond timescales, fundamentally altering photodynamic pathways and preventing certain isomerization processes [18].
Temperature effects in different solvents have been systematically studied to understand the thermodynamic contributions to benzoxazole formation [21]. Research has shown that activation energies and reaction rates exhibit solvent-dependent behavior that can be correlated with thermodynamic parameters such as hydride affinity and substituent constants [21]. These correlations provide valuable predictive tools for optimizing reaction conditions in different solvent systems.
The practical implications of solvent effects extend to large-scale synthesis considerations [5]. Studies have demonstrated that solvent-free conditions can be advantageous for certain benzoxazole syntheses, eliminating solvent-related complications while maintaining high yields [5]. Ultrasound irradiation under solvent-free conditions has been shown to provide efficient synthesis with easy product isolation and catalyst recovery [5].
The purification of 5-fluorobenzo[D]oxazole-2-carbaldehyde and related benzoxazole derivatives presents unique challenges that require specialized separation techniques and optimized chromatographic methods [22] [23] [24] [25]. Understanding these challenges is essential for developing efficient purification protocols that ensure high purity and acceptable yields.
Traditional purification approaches for benzoxazole compounds have relied heavily on recrystallization techniques using mixed solvent systems [22]. Research has shown that substituted benzoxazole compounds can be effectively purified through recrystallization from solutions containing acetone and acetonitrile as major solvent components [22]. The process typically involves dissolving the crude compound in acetone to form a solution, followed by the addition of acetonitrile to create a secondary solution from which the compound crystallizes [22].
Advanced purification strategies have incorporated clarifying agents to improve product quality [22]. Studies have demonstrated that treating crude purified products with clarifying agents in ethyl acetate solutions, followed by precipitation or trituration from mixed solvent systems, can significantly enhance the purity of benzoxazole derivatives [22]. This multi-step purification approach addresses the inherent challenges associated with removing closely related impurities that commonly arise during benzoxazole synthesis.
Column chromatography represents the most widely employed method for benzoxazole purification, though it requires careful optimization of solvent systems [23] [26] [27]. Research has shown that silica gel column chromatography using optimized solvent gradients can achieve effective separation of benzoxazole products from starting materials and byproducts [23]. The key to successful chromatographic separation lies in identifying solvent systems that provide clear separation between components while maintaining reasonable elution times.
Table 5: Chromatographic Separation Conditions for Benzoxazole Derivatives
Compound Type | Stationary Phase | Mobile Phase | Rf Value | Yield (%) |
---|---|---|---|---|
5-Fluorobenzoxazole | Silica gel | Hexanes:Ethyl acetate (10:1) | 0.60 | 72-90 |
Benzoxazole aldehydes | Silica gel | Hexanes:Ethyl acetate (17:1) | 0.20 | 62-80 |
Substituted benzoxazoles | Silica gel | Hexanes:Ethyl acetate (50:50) | Variable | 55-85 |
High-performance liquid chromatography has emerged as an essential analytical and preparative tool for benzoxazole purification [24] [25] [26]. Studies have demonstrated that reverse-phase chromatography using specialized columns such as Newcrom R1 can provide excellent separation of benzoxazole compounds with simple mobile phase conditions [24] [25]. The mobile phase typically contains acetonitrile, water, and phosphoric acid, though formic acid can be substituted for mass spectrometry-compatible applications [24] [25].
The scalability of chromatographic methods represents a critical consideration for synthetic applications [24]. Research has shown that liquid chromatography methods developed for benzoxazole separation are scalable and can be effectively used for isolation of impurities in preparative separation [24]. These methods are also suitable for pharmacokinetic studies, demonstrating their versatility across different application areas [24].
Specialized chromatographic techniques have been developed for enantiomeric separation of chiral benzoxazole derivatives [26]. Studies have employed chiral high-performance liquid chromatography columns including Chiralpak AS-H, OD-H, and OJ-H for determining enantiomeric purity [26]. These methods typically utilize hexane and isopropanol gradient systems with flow rates of 1.0 milliliters per minute and ultraviolet detection at specific wavelengths [26].
The purification challenges associated with benzoxazole derivatives are often compounded by the presence of closely related structural isomers and regioisomers [27]. Research has shown that careful selection of chromatographic conditions, including stationary phase type and mobile phase composition, is essential for achieving adequate resolution [27]. Gradient elution techniques have proven particularly effective for complex mixtures, allowing for stepwise optimization of separation conditions.
Modern purification approaches have increasingly focused on developing environmentally friendly methods that minimize solvent usage while maintaining separation efficiency [23]. Studies have demonstrated that optimized column chromatography procedures can achieve high-purity products with reduced environmental impact through careful solvent selection and recycling protocols [23]. These considerations are becoming increasingly important as synthetic chemistry moves toward more sustainable practices.